N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a central imidazole scaffold linked to a thioacetamide group and substituted with a 4-ethoxyphenyl moiety (N-aryl) and a meta-tolyl (m-tolyl) group at the imidazole ring (Figure 1). This structure is designed to leverage the imidazole core’s pharmacological versatility, which is known for interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-18-9-7-16(8-10-18)22-19(24)14-26-20-21-11-12-23(20)17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIWNYBNAWENOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Thioacetamide Formation: The thioacetamide linkage is introduced by reacting the imidazole derivative with a suitable thioacetamide precursor.
Ethoxyphenyl and Tolyl Group Introduction: The ethoxyphenyl and tolyl groups are introduced through nucleophilic substitution reactions, where the appropriate halides or sulfonates are reacted with the imidazole-thioacetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines or thiols are used for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications of N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
This compound is an organic compound belonging to the imidazole derivatives class, which has potential applications in scientific research due to its unique structural features. The compound is characterized by an ethoxyphenyl group, a tolyl group, and an imidazole ring connected through a thioacetamide linkage.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring: Condensation of glyoxal, formaldehyde, and an amine.
- Thioacetamide Linkage: Reaction of the imidazole derivative with a thioacetamide precursor.
- Introduction of Ethoxyphenyl and Tolyl Groups: Via nucleophilic substitution reactions.
Areas of Application
This compound can be applied to a variety of scientific disciplines:
- Chemistry: It serves as a building block for synthesizing complex molecules.
- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored for potential therapeutic effects.
- Industry: It is utilized in developing new materials or as a precursor in chemical manufacturing processes.
The biological activity of this compound has attracted attention in medicinal chemistry and pharmacology.
Anticancer Activity: Preliminary studies suggest that similar imidazole derivatives can induce cytotoxic effects in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). Structural similarities in related compounds have demonstrated significant cytotoxicity against these cell lines, as indicated by IC50 values.
The mechanism of action may involve:
- Enzyme Inhibition: The imidazole ring can interact with enzymes or receptors, modulating their activity.
- Cell Membrane Interaction: The thioacetamide group may facilitate binding to biological membranes, influencing cellular processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
- Reduction: Converting the thioacetamide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Halogenating, nitrating, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines or thiols are used for nucleophilic substitutions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several imidazole- and thioacetamide-containing derivatives reported in recent studies. Key analogues include:
Table 1: Structural and Activity Comparison of Selected Analogues
*Calculated based on molecular formula (C₂₁H₂₁N₃O₂S).
†Estimated range based on substituent variations.
Key Differences in Pharmacological Profiles
Antiproliferative Activity: The benzothiazolyl derivative () exhibited moderate antiproliferative activity against C6 glioma cells (IC₅₀ = 15.67 µg/mL) . In contrast, compound 8b () demonstrated potent EGFR inhibition (IC₅₀ = 14.8 nM), highlighting the impact of quinazoline and fluorophenyl substituents on kinase targeting .
Enzyme Inhibition: Compound 21 () showed high synthetic yield (96%) and targets inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis . The bromophenyl group may enhance hydrophobic interactions with IMPDH’s active site.
Structural Effects on Solubility and Binding: The ethoxyphenyl group in the target compound likely improves aqueous solubility compared to nitro- or bromo-substituted analogues (e.g., ), which are more lipophilic and may exhibit higher membrane permeability but poorer solubility .
Biological Activity
N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound classified as an imidazole derivative. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a tolyl group, and an imidazole ring linked through a thioacetamide moiety. The biological activity of this compound has garnered attention in various fields, including medicinal chemistry and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and an amine.
- Thioacetamide Linkage : The imidazole derivative is reacted with a thioacetamide precursor to introduce the thioacetamide linkage.
- Introduction of Ethoxyphenyl and Tolyl Groups : These groups are added via nucleophilic substitution reactions.
The resulting compound exhibits significant potential for biological activity due to its structural features that facilitate interaction with biological targets.
Anticancer Activity
The compound’s potential as an anticancer agent has been investigated through various assays. Preliminary studies suggest that similar imidazole derivatives can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds with structural similarities have demonstrated IC50 values indicating significant cytotoxicity against these cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The imidazole ring can interact with enzymes or receptors, modulating their activity.
- Cell Membrane Interaction : The thioacetamide group may facilitate binding to biological membranes, influencing cellular processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | Structure | Antimicrobial, Anticancer | 29 |
| N-(4-chlorophenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Structure | Anticancer | 32 |
| N-(4-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | Structure | Antimicrobial | 25 |
Case Studies
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
- Study on BACE-1 Inhibitors : A series of thiazole/imidazole derivatives were developed as β-secretase inhibitors, showing potential for treating Alzheimer's disease. One potent analog had an IC50 of 4.6 μM, indicating strong inhibitory activity .
- Cytotoxic Activity Evaluation : A study evaluated the cytotoxic effects of various heterocyclic compounds against cancer cell lines, revealing significant improvements in activity when specific structural modifications were made .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
